Cas no 83905-81-1 (12-Acetoxyabietic acid)

12-Acetoxyabietic acid is a diterpenoid derivative derived from abietic acid, a key component of rosin. This compound is characterized by the introduction of an acetoxy group at the C-12 position, enhancing its solubility and reactivity for specialized applications. It is primarily utilized in organic synthesis, serving as an intermediate for the preparation of modified resins, pharmaceuticals, and fine chemicals. The acetoxy functional group improves its compatibility with polar solvents and facilitates further chemical modifications. Its stability and well-defined structure make it a valuable reagent in research and industrial processes, particularly where tailored diterpenoid frameworks are required.
12-Acetoxyabietic acid structure
12-Acetoxyabietic acid structure
Product name:12-Acetoxyabietic acid
CAS No:83905-81-1
MF:C22H32O4
MW:360.487087249756
CID:837067
PubChem ID:124222257

12-Acetoxyabietic acid Chemical and Physical Properties

Names and Identifiers

    • 12-Acetoxyabietic acid
    • (12α)-12-Acetoxyabieta-7,13-dien-18-oic acid
    • (12alpha)-12-Acetoxyabieta-7,13-dien-18-oic acid
    • 83905-81-1
    • 6-Acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
    • DA-48610
    • (1R,4aR,4bR,6S,10aR)-6-acetyloxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
    • [ "" ]
    • Inchi: 1S/C22H32O4/c1-13(2)16-11-15-7-8-19-21(4,9-6-10-22(19,5)20(24)25)17(15)12-18(16)26-14(3)23/h7,11,13,17-19H,6,8-10,12H2,1-5H3,(H,24,25)/t17-,18-,19+,21+,22+/m0/s1
    • InChI Key: FSSCSAJMAPLBRB-JIWOIOHBSA-N
    • SMILES: C[C@]12CCC[C@@](C)(C(=O)O)[C@@H]1CC=C1C=C([C@H](C[C@H]21)OC(=O)C)C(C)C

Computed Properties

  • Exact Mass: 360.23000
  • Monoisotopic Mass: 360.23005950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 674
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 487.1±45.0 °C at 760 mmHg
  • Flash Point: 162.7±22.2 °C
  • PSA: 63.60000
  • LogP: 4.74780
  • Vapor Pressure: 0.0±2.6 mmHg at 25°C

12-Acetoxyabietic acid Security Information

12-Acetoxyabietic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Biosynth
IDA90581-10 mg
12-Acetoxyabietic acid
83905-81-1
10mg
$772.20 2023-01-04
TargetMol Chemicals
TN2595-1 mL * 10 mM (in DMSO)
12-Acetoxyabietic acid
83905-81-1 98%
1 mL * 10 mM (in DMSO)
¥ 3190 2023-09-15
A2B Chem LLC
AH54258-5mg
12-Acetoxyabietic acid
83905-81-1 97.5%
5mg
$1424.00 2024-04-19
TargetMol Chemicals
TN2595-1 ml * 10 mm
12-Acetoxyabietic acid
83905-81-1
1 ml * 10 mm
¥ 3190 2024-07-20
Biosynth
IDA90581-5 mg
12-Acetoxyabietic acid
83905-81-1
5mg
$482.65 2023-01-04
Biosynth
IDA90581-25 mg
12-Acetoxyabietic acid
83905-81-1
25mg
$1,448.00 2023-01-04
Biosynth
IDA90581-1 mg
12-Acetoxyabietic acid
83905-81-1
1mg
$148.50 2023-01-04
TargetMol Chemicals
TN2595-5 mg
12-Acetoxyabietic acid
83905-81-1 98%
5mg
¥ 3,090 2023-07-11
TargetMol Chemicals
TN2595-5mg
12-Acetoxyabietic acid
83905-81-1
5mg
¥ 3090 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A88800-5mg
(12α)-12-Acetoxyabieta-7,13-dien-18-oic acid
83905-81-1
5mg
¥4480.0 2021-09-10

Additional information on 12-Acetoxyabietic acid

12-Acetoxyabietic Acid: A Comprehensive Overview

12-Acetoxyabietic acid (CAS No. 83905-81-1) is a naturally occurring compound that has garnered significant attention in recent years due to its diverse biological activities and potential applications in various fields. This compound, belonging to the class of abietane diterpenoids, is derived from fir and pine trees, and its structure is characterized by a unique acetoxy group attached at the 12th position of the abietic acid skeleton. The acetoxy substitution imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the antioxidant properties of 12-acetoxyabietic acid, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This makes it a promising candidate for use in cosmetic formulations and nutraceuticals, where antioxidants play a crucial role in combating aging and maintaining cellular health. Moreover, research has demonstrated that this compound exhibits anti-inflammatory activity, which could be beneficial in the development of novel therapeutic agents for inflammatory diseases such as arthritis and cardiovascular disorders.

The synthesis and structural elucidation of 12-acetoxyabietic acid have been extensively studied, with researchers employing advanced analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure. These studies have not only enhanced our understanding of the compound's molecular architecture but also paved the way for its large-scale production through both natural extraction and synthetic methods. The natural extraction process typically involves solvent extraction from fir tree resins, while synthetic approaches often utilize biotechnological methods, including microbial fermentation.

In terms of applications, 12-acetoxyabietic acid has shown potential in the field of materials science, where it serves as a precursor for the synthesis of advanced materials with unique mechanical and thermal properties. For instance, researchers have explored its use in the development of biodegradable polymers, which are increasingly sought after in the context of environmental sustainability. Additionally, this compound has been investigated for its role in drug delivery systems, where its biocompatibility and controlled release properties make it an attractive option for targeted drug administration.

Recent advancements in computational chemistry have further deepened our understanding of the molecular interactions involving 12-acetoxyabietic acid. Molecular docking studies have revealed that this compound can interact with key proteins involved in various cellular pathways, suggesting its potential as a lead molecule for drug discovery. Furthermore, studies on its pharmacokinetics have provided insights into its absorption, distribution, metabolism, and excretion profiles, which are critical factors for determining its suitability as a therapeutic agent.

The global demand for 12-acetoxyabietic acid has been steadily increasing due to its versatile applications across multiple industries. Market analysis indicates that the cosmetic and pharmaceutical sectors are among the largest consumers of this compound, driven by the growing emphasis on natural and bioactive ingredients. As research continues to uncover new functionalities of this compound, it is expected that its market value will further rise, particularly in niche areas such as specialty chemicals and advanced materials.

In conclusion, 12-acetoxyabietic acid (CAS No. 83905-81-1) stands out as a multifaceted compound with immense potential across various domains. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable asset in both scientific research and industrial applications. As ongoing studies continue to unlock new insights into its properties and uses, this compound is poised to play an increasingly significant role in shaping future innovations across multiple sectors.

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